molecular formula C7H9Cl3N2O B1447933 2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride CAS No. 1394041-93-0

2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride

Cat. No.: B1447933
CAS No.: 1394041-93-0
M. Wt: 243.5 g/mol
InChI Key: QREGKCFZSMCZAT-UHFFFAOYSA-N
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Description

The compound “2-(2-Aminoethoxy)ethanol” is an organic compound with both amine and alcohol substituents . It’s a colorless liquid with a faint fishlike odor . It’s also water-soluble .


Synthesis Analysis

A method for synthesizing 2-(2-aminoethoxy)ethanol includes producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy)ethanol to the 2-(2-aminoethoxy)ethanol by reacting the 2-(2-phthalimidoethoxy)ethanol with hydrazine monohydrate .


Molecular Structure Analysis

The molecular formula for “2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride” is C7H16ClNO4 .


Chemical Reactions Analysis

2-(2-Aminoethoxy)ethanol neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical and Chemical Properties Analysis

2-(2-Aminoethoxy)ethanol is a colorless liquid with a faint fishlike odor . It’s water-soluble and combustible but difficult to ignite . Combustion produces toxic oxides of nitrogen .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chlorination of Pyridine Derivatives : Chlorination of pyridine yields various chloropyridine derivatives, including 2-chloropyridine and 3,5-dichloropyridine. These compounds are crucial intermediates in synthesizing aminopyridines through hydrolysis and heating with aqueous ammonia, which can lead to compounds like 2-(2-aminoethoxy)-3,5-dichloropyridine hydrochloride (Wibaut & Nicolay, 2010).

  • Synthesis of Dihydropyridine Derivatives : Dihydropyridine (DHP) derivatives, including this compound, have been synthesized for biological evaluation. These compounds exhibit properties such as antioxidant and metal chelating activities (Saddala & Jangampalli Adi Pradeepkiran, 2019).

  • Structural Analysis : The structural characteristics of 2-amino-3,5-dichloropyridine complexes, like bond lengths and angles, provide insight into the chemical behavior and potential applications in further synthesis and reactions (Anagnostis & Turnbull, 1998).

Potential Applications in Drug Synthesis

  • Preparation of Antioxidants : Novel carbamate and sulfonamide derivatives of amlodipine, which include 2-(2-aminoethoxy)-3,5-dichloropyridine structures, have been synthesized and evaluated for their antioxidant properties, suggesting potential therapeutic applications (Sudhana & Pradeepkiran Jangampalli Adi, 2019).

  • Regioselective Amination of Pyrimidines : The amination of chloropyrimidines to yield 2-substituted aminopyrimidines, which could be related to the synthesis and functionalization of this compound, demonstrates the versatility in synthesizing complex pyridine derivatives (Smith & Buchwald, 2016).

Safety and Hazards

2-(2-Aminoethoxy)ethanol is considered hazardous. It’s corrosive to tissue and may cause severe skin burns and eye damage . It may also cause respiratory irritation . Contact with molten substance may cause severe burns to skin and eyes .

Biochemical Analysis

Biochemical Properties

2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride plays a vital role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cystathionine beta-lyase and cystathionine gamma-lyase, which are involved in the biosynthesis of ethylene . By inhibiting these enzymes, this compound can modulate the production of ethylene, a critical plant hormone. Additionally, this compound interacts with various proteins, altering their function and stability, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In plant cells, this compound has been shown to inhibit ethylene production, leading to changes in growth and development . In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in stress responses and metabolic pathways, thereby altering cellular function and homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to the active sites of enzymes, inhibiting their activity and preventing the catalysis of biochemical reactions . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions can lead to changes in cellular function and metabolic processes, highlighting the compound’s potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular processes, which are important considerations for experimental design.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of this compound can cause toxic or adverse effects, such as cellular stress and apoptosis, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the biosynthesis of ethylene and other metabolites, altering the overall metabolic profile of cells. By modulating enzyme activity and gene expression, this compound can impact key metabolic pathways, making it a valuable tool for studying cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular processes and biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function . This compound can be targeted to specific compartments or organelles within the cell, where it interacts with biomolecules and exerts its effects. Post-translational modifications and targeting signals play a crucial role in directing this compound to its site of action, influencing its biochemical properties and cellular effects.

Properties

IUPAC Name

2-(3,5-dichloropyridin-2-yl)oxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2O.ClH/c8-5-3-6(9)7(11-4-5)12-2-1-10;/h3-4H,1-2,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREGKCFZSMCZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)OCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-93-0
Record name Ethanamine, 2-[(3,5-dichloro-2-pyridinyl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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